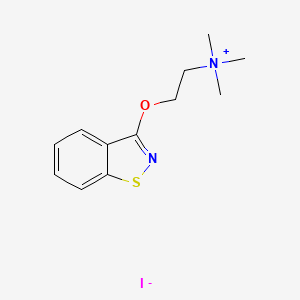
N,N,N-Trimethyl-2-(3-benzisothiazolyloxy)ethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide is a chemical compound with the molecular formula C12H17IN2OS and a molecular weight of 364.246 g/mol This compound is known for its unique structure, which includes a benzothiazole ring system fused with an ethyl-trimethylazanium iodide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide typically involves the reaction of 2-aminobenzenethiol with ethyl bromide to form 2-(1,2-benzothiazol-3-yloxy)ethyl bromide. This intermediate is then reacted with trimethylamine and iodide to yield the final product. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: The ethyl-trimethylazanium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The trimethylazanium group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,2-benzothiazol-3-yloxy)ethyl bromide: An intermediate in the synthesis of the target compound.
2-aminobenzenethiol: A precursor used in the synthesis.
Benzothiazole: The core structure present in the target compound.
Uniqueness
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium iodide is unique due to its combination of a benzothiazole ring with an ethyl-trimethylazanium iodide group. This unique structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable for various research applications.
Propriétés
Numéro CAS |
24839-37-0 |
|---|---|
Formule moléculaire |
C12H17IN2OS |
Poids moléculaire |
364.25 g/mol |
Nom IUPAC |
2-(1,2-benzothiazol-3-yloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H17N2OS.HI/c1-14(2,3)8-9-15-12-10-6-4-5-7-11(10)16-13-12;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LKQKEQPISYLUAI-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOC1=NSC2=CC=CC=C21.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



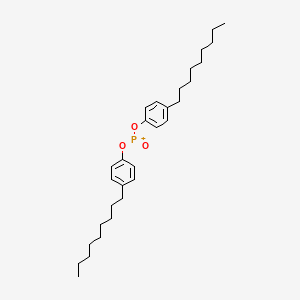
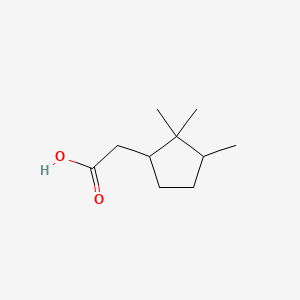
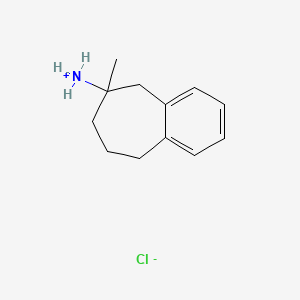

![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)

![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)

![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
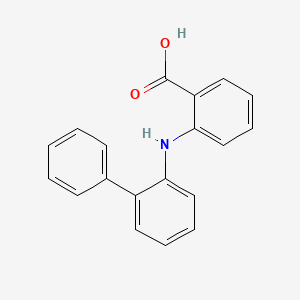
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)

